1-(5-Ethynylthiophen-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Ethynylthiophen-2-yl)ethanone is an organic compound with the molecular formula C8H6OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Ethynylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 5-bromo-2-thiophenecarboxaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The product is then deprotected using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Ethynylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or thiols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethynylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-(5-Ethynylthiophen-2-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, hydrogen bonding, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromothiophen-2-yl)ethanone
- 1-(5-Chlorothiophen-2-yl)ethanone
- 1-(5-Methylthiophen-2-yl)ethanone
Comparison: 1-(5-Ethynylthiophen-2-yl)ethanone is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its halogenated or methylated counterparts. Additionally, the ethynyl group can enhance the compound’s ability to participate in π-π interactions, making it valuable in the design of materials with specific electronic properties.
Biologische Aktivität
1-(5-Ethynylthiophen-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a thiophene ring and an ethynyl group. This compound has garnered attention in various fields of research, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.
This compound has the molecular formula CHOS. It can be synthesized through methods such as the Sonogashira coupling reaction, which involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, making it versatile in synthetic organic chemistry .
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The ethynyl group facilitates π-π interactions and hydrogen bonding, which can modulate the activity of biological targets .
Anti-Cancer Activity
Recent studies have highlighted the compound's potential anti-cancer properties. Specifically, it has been shown to inhibit the proliferation of hematological cancer cells and prevent the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and cancer progression . This suggests that this compound could be a candidate for cancer therapeutics.
Enzyme Interaction
In biochemical assays, this compound has been used to study enzyme interactions. Its ability to modulate enzyme activity makes it valuable for understanding biological pathways and developing enzyme inhibitors .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Anti-Cancer | Inhibits proliferation of hematological cancer cells; reduces TNF-α production. |
Enzyme Modulation | Affects enzyme activity; useful in studying biochemical pathways. |
Synthetic Applications | Serves as a building block for complex organic molecules. |
Case Study: Inhibition of TNF-α Production
In a controlled laboratory setting, researchers treated hematological cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-α levels, suggesting that this compound could play a significant role in inflammatory responses associated with cancer .
Comparison with Related Compounds
A comparative analysis with similar compounds such as 1-(5-Bromothiophen-2-yl)ethanone and 1-(5-Chlorothiophen-2-yl)ethanone reveals that the ethynyl group enhances reactivity and biological activity. This unique feature allows for greater participation in π-π interactions, which is crucial for its biological effects .
Eigenschaften
IUPAC Name |
1-(5-ethynylthiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c1-3-7-4-5-8(10-7)6(2)9/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWZCLCPNXGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466436 | |
Record name | 1-(5-ethynylthiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658701-97-4 | |
Record name | 1-(5-ethynylthiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.